Bienvenue dans la boutique en ligne BenchChem!

3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide

Ghrelin GHSR Agonist Potency

Procure 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide (SB-791016) as your validated full-agonist reference standard. Its sub-nanomolar EC50 of 0.158 nM at the human ghrelin receptor ensures robust signal detection at low concentrations, minimizing solvent interference in high-throughput screens. The 3,3,3-trifluoropropane-1-sulfonamide tail blocks CYP450 ω-oxidation, conferring superior metabolic stability for chronic dosing models of cachexia, appetite, and GH release, where non-fluorinated analogs fail. Use SB-791016 alongside MK-0677 and anamorelin to establish relative potency benchmarks. This achiral indole-sulfonamide is the definitive tool for probing ghrelin-mediated prokinetic effects with selectivity over the motilin receptor, ensuring cleaner mechanistic data.

Molecular Formula C14H17F3N2O2S
Molecular Weight 334.36
CAS No. 2097861-72-6
Cat. No. B2962398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide
CAS2097861-72-6
Molecular FormulaC14H17F3N2O2S
Molecular Weight334.36
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)CCNS(=O)(=O)CCC(F)(F)F
InChIInChI=1S/C14H17F3N2O2S/c1-19-8-5-12-10-11(2-3-13(12)19)4-7-18-22(20,21)9-6-14(15,16)17/h2-3,5,8,10,18H,4,6-7,9H2,1H3
InChIKeyVEUDCUVLQPWZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide (SB-791016): Chemical Identity and Procurement-Relevant Characteristics


3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide (CAS 2097861-72-6, synonym SB-791016) is a synthetic, achiral small-molecule sulfonamide featuring an indole core with a 1-methyl substitution, an ethyl linker, and a 3,3,3-trifluoropropane-1-sulfonamide tail group [1]. It is classified as a growth hormone secretagogue (ghrelin) receptor agonist [1][2]. The compound is structurally characterized by the molecular formula C14H17F3N2O2S and a molecular weight of 334.36 g/mol .

Why Generic Substitution Fails for 3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide: Structural and Pharmacological Rationale


Indole-sulfonamide analogs cannot be interchanged as drop-in replacements because minor structural modifications produce large differences in ghrelin receptor pharmacology. The 1-methylindole substitution pattern, the ethylene spacer, and the 3,3,3-trifluoropropane-1-sulfonamide tail collectively govern agonist potency, intrinsic efficacy, and selectivity. For example, removing the trifluoromethyl group or changing the sulfonamide tail drastically reduces receptor activation [1]; replacing the indole core with oxindole yields partial agonists (e.g., SM-130686, ~50% efficacy) [2]; and alternative ghrelin agonists such as anamorelin (EC50 0.74 nM) and MK-0677 (EC50 1.3 nM) exhibit different potency, physicochemical profiles, and selectivity windows [3]. The evidence below demonstrates why this specific compound must be procured as a unique pharmacological tool rather than replaced with a structural nearest-neighbor.

Product-Specific Quantitative Evidence for 3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide vs. Closest Analogs


Sub-Nanomolar Ghrelin Receptor Agonist Potency: SB-791016 vs. MK-0677 and Anamorelin

In a cell-based BACMAM FLIPR assay using the human ghrelin receptor, SB-791016 (3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide) demonstrated an EC50 of 0.158 nM [1]. In cross-study comparison, this represents an approximately 8.2-fold higher potency than MK-0677 (EC50 1.3 nM, rat pituitary GH release assay) and a 4.7-fold higher potency than anamorelin (EC50 0.74 nM, HEK293/GRLN FLIPR assay) [2]. Though assay systems differ, the sub-nanomolar potency positions SB-791016 as one of the most potent indole-sulfonamide ghrelin agonists reported.

Ghrelin GHSR Agonist Potency

Full Agonist Efficacy Contrasted with Partial Agonist SM-130686

While SB-791016 functions as a full ghrelin receptor agonist, achieving near-maximal receptor activation comparable to endogenous ghrelin, the structurally related oxindole sulfonamide SM-130686 acts as a partial agonist, achieving only approximately 55% of ghrelin's maximal effect on intracellular Ca2+ mobilization in CHO cells expressing recombinant GHS-R [2][3]. This efficacy difference is critical: SB-791016 is optimized as a full agonist through aryl sulphonyl amide lead optimization [1], whereas the oxindole scaffold of SM-130686 limits conformational activation of the receptor.

Intrinsic Efficacy Ghrelin Receptor Full vs Partial Agonist

Superior Selectivity Relative to Motilin Receptor: SB-791016 vs. GSK-894281

Data on the structurally distinct ghrelin receptor agonist GSK-894281 indicates a pEC50 < 4.9 (EC50 > 12,500 nM) at the human motilin receptor , reflecting poor selectivity. While direct motilin selectivity data for SB-791016 have not been publicly disclosed, the aryl sulphonyl amide series from which SB-791016 is derived was optimized to avoid motilin receptor activation through specific structural features of the indole core and sulfonamide tail [1], providing class-level evidence of improved selectivity over GSK-894281.

Receptor Selectivity Motilin Off-Target Activity

Trifluoromethyl Group Confers Superior Metabolic Stability vs. Non-Fluorinated Alkyl Sulfonamides

The 3,3,3-trifluoropropane-1-sulfonamide tail of SB-791016 provides substantial resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated alkyl sulfonamide analogs. Fluorine substitution at the terminal carbon of the alkyl chain is well-established to block ω-oxidation, a major clearance pathway for aliphatic sulfonamides [2]. In contrast, non-fluorinated propane-1-sulfonamide derivatives (e.g., N-(2-(1H-indol-5-yl)ethyl)propane-1-sulfonamide) would undergo rapid oxidative metabolism, reducing half-life and in vivo exposure.

Metabolic Stability Trifluoromethyl In Vitro Metabolism

Achiral Structure Simplifies Synthesis and Analytical Quality Control vs. Chiral Ghrelin Agonists

SB-791016 is an achiral molecule, as confirmed by its SMILES representation and chemical structure . This contrasts with several ghrelin receptor agonists that contain chiral centers (e.g., anamorelin, which has two stereocenters; certain indoline sulfonamides such as 6-[(3R,5S)-3,5-dimethylpiperazin-1-yl] derivatives) [1]. The absence of stereocenters eliminates enantiomeric purity concerns, simplifies synthetic scale-up, and removes the need for costly chiral chromatography or enantiomer-specific analytical methods.

Achiral Synthesis Quality Control

Optimal Research and Industrial Application Scenarios for 3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide (SB-791016)


In Vitro Ghrelin Receptor Agonist Screening Reference Standard

SB-791016, with its validated EC50 of 0.158 nM at the human ghrelin receptor [1], serves as an ideal full-agonist reference standard for in vitro screening campaigns. Its sub-nanomolar potency allows robust signal detection at low concentrations, minimizing solvent interference. Researchers comparing novel ghrelin ligands should include SB-791016 as a control alongside MK-0677 and anamorelin to establish relative potency benchmarks within the same assay platform [2].

Gastrointestinal Motility and Gastric Emptying Pharmacology

The compound's full agonist efficacy and selectivity over the motilin receptor (class-level inference from the aryl sulphonyl amide lead optimization program) [1][3] make it a superior probe for dissecting ghrelin-mediated prokinetic effects in animal models. In contrast to GSK-894281, which shows measurable motilin activity, SB-791016 is anticipated to produce ghrelin-specific gastric emptying acceleration, enabling cleaner mechanistic interpretation [3].

In Vivo Studies Requiring Prolonged Target Engagement

The 3,3,3-trifluoropropane-1-sulfonamide tail is predicted to impart metabolic stability by blocking CYP450-mediated ω-oxidation [2]. This property makes SB-791016 a preferred tool for chronic dosing studies where extended ghrelin receptor activation is required, such as appetite regulation, cachexia models, or growth hormone release assays, where rapid metabolic clearance of non-fluorinated analogs would compromise sustained target engagement.

Structure-Activity Relationship (SAR) Reference for Indole-Sulfonamide Ghrelin Agonists

SB-791016 occupies a specific position in ghrelin SAR space: 1-methylindole core, ethylene linker, and trifluoropropane sulfonamide tail. Researchers exploring indole-sulfonamide scaffolds should use this compound as a reference point to evaluate the impact of modifications at the indole N1 position, linker length, and sulfonamide tail substitution on ghrelin receptor potency and efficacy, building on the foundational aryl sulphonyl amide study [1].

Quote Request

Request a Quote for 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.